2-Heptanone, 4-hydroxy-, (4R)-(9CI)

Description

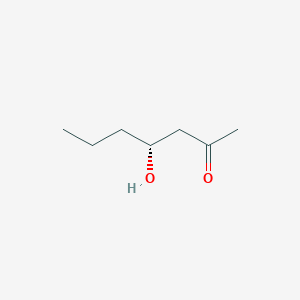

2-Heptanone, 4-hydroxy-, (4R)-(9CI) is a chiral ketone-alcohol with a hydroxyl group at the 4th carbon and a ketone group at the 2nd position of a heptane backbone. Its (4R) stereochemistry distinguishes it from other stereoisomers. These compounds are often studied for their roles in flavor chemistry and synthetic applications due to their functional groups and stereochemical diversity .

Properties

CAS No. |

143004-06-2 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(4R)-4-hydroxyheptan-2-one |

InChI |

InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h7,9H,3-5H2,1-2H3/t7-/m1/s1 |

InChI Key |

QSJHFVISBQRPRU-SSDOTTSWSA-N |

SMILES |

CCCC(CC(=O)C)O |

Isomeric SMILES |

CCC[C@H](CC(=O)C)O |

Canonical SMILES |

CCCC(CC(=O)C)O |

Synonyms |

2-Heptanone, 4-hydroxy-, (4R)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxy-2-heptanone can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-2-heptanone using chiral catalysts to obtain the desired enantiomer. Another method includes the use of asymmetric synthesis techniques, where chiral auxiliaries or chiral catalysts are employed to induce the formation of the ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-4-Hydroxy-2-heptanone typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-4-Hydroxy-2-heptanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-oxo-2-heptanone or 4-hydroxyheptanal.

Reduction: Formation of 4-hydroxyheptanol.

Substitution: Formation of 4-chloro-2-heptanone or 4-bromo-2-heptanone.

Scientific Research Applications

Chemistry

2-Heptanone, 4-hydroxy-, serves as a chiral building block in organic synthesis. Its unique stereochemistry allows it to be utilized in the synthesis of complex organic molecules, which is essential in developing pharmaceuticals and other chemical products. The compound can undergo various chemical reactions, including:

- Oxidation : Transforming the hydroxyl group into a carbonyl compound.

- Reduction : Converting the carbonyl group into an alcohol.

- Substitution : Replacing the hydroxyl group with other functional groups.

The following table summarizes its reactivity:

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 4-Oxo-2-heptanone |

| Reduction | NaBH4, LiAlH4 | 4-Hydroxyheptanol |

| Substitution | SOCl2, PBr3 | 4-Chloro-2-heptanone |

Biology

In biological research, this compound acts as a precursor in the biosynthesis of certain natural products. It is involved in enzyme-catalyzed reactions that are crucial for metabolic pathways. Studies have shown that it can influence the activity of specific enzymes, making it a valuable tool for biochemical investigations .

Medicine

The therapeutic potential of 2-heptanone, 4-hydroxy-, is currently under investigation. It has been explored as an intermediate in synthesizing pharmaceuticals due to its ability to form various bioactive compounds. Research indicates that its derivatives may exhibit anti-inflammatory and antimicrobial properties, which could lead to novel therapeutic agents .

Industrial Applications

In industry, this compound is used in the production of flavors and fragrances. Its pleasant odor profile makes it suitable for incorporation into perfumes and cosmetic products. Additionally, it serves as an intermediate in synthesizing fine chemicals used in various consumer products .

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of 2-heptanone, 4-hydroxy-, as a starting material for synthesizing anti-inflammatory drugs. By modifying its structure through oxidation and reduction reactions, researchers successfully produced several novel compounds that showed promising biological activity in vitro.

Case Study 2: Flavoring Agent Development

Another investigation focused on the application of this compound in developing new flavoring agents for food products. The study highlighted how altering the concentration and combining it with other flavor compounds enhanced sensory properties, leading to improved consumer acceptance.

Mechanism of Action

The mechanism of action of ®-4-Hydroxy-2-heptanone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl and carbonyl groups in the molecule play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

a. Structural Differences

- Position of Hydroxyl Group : The (4R) isomer’s hydroxyl group at C4 contrasts with the 6-hydroxy variant’s hydroxyl at C4. This positional difference affects polarity, solubility, and intermolecular interactions.

- Methyl Substitution : The 4-hydroxy-6-methyl analog (C₈H₁₆O₂) has an additional methyl group at C6, increasing its molecular weight and hydrophobicity compared to the unsubstituted (4R) isomer .

b. Physical Properties

- Volatility : The 4-hydroxy-6-methyl derivative has a higher boiling point (219.5°C) than typical aliphatic ketones, likely due to hydrogen bonding from the hydroxyl group and steric effects from the methyl group .

- Density : The density of 0.9 g/cm³ for the 4-hydroxy-6-methyl compound suggests lower compactness compared to aromatic ketones.

c. Functional Roles

- Flavor Chemistry: 2-Heptanone derivatives are identified as key flavoring agents in fermentation processes, contributing to fruity or floral notes . The (4R) isomer’s stereochemistry may enhance its flavor profile specificity.

- Synthetic Utility : The 6-hydroxy variant is documented as a precursor in organic synthesis, with literature referencing its use in early 20th-century reactions .

Research Findings and Limitations

- Flavor Contributions: highlights 2-heptanone as a flavor compound in fermented products, though the exact isomer is unspecified. This suggests chiral hydroxy-ketones play a role in differentiating flavor profiles .

- Data Gaps: Specific data for the (4R) isomer (e.g., melting point, vapor pressure) are absent in the evidence.

- Stereochemical Impact : The (4R) configuration could influence biological activity or odor thresholds, as seen in other chiral flavor compounds. Further enantioselective studies are needed.

Q & A

Q. What safety protocols are critical when handling 2-Heptanone, 4-hydroxy-, (4R)-(9CI) in laboratory settings?

Answer:

- Inhalation: Work in a fume hood with adequate ventilation. Use respiratory protection if exposure limits are exceeded.

- Skin/Eye Contact: Immediately rinse with water for 15 minutes; use emergency eyewash stations.

- Spill Management: Absorb with inert material (e.g., sand) and dispose of as hazardous waste.

- Documentation: Maintain Safety Data Sheets (SDS) and train personnel on OSHA HCS guidelines .

Q. Which analytical techniques are most reliable for confirming the (4R) stereochemistry in 2-Heptanone, 4-hydroxy-?

Answer:

- NMR Spectroscopy: Compare coupling constants (e.g., ) to differentiate diastereomers. For example, axial vs. equatorial proton coupling in cyclic intermediates.

- Chiral HPLC: Use chiral stationary phases (e.g., cellulose derivatives) to resolve enantiomers.

- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives.

- Reference Standards: Cross-validate with structurally characterized analogs (e.g., 2-Hexanone, 4-hydroxy-, (4R)-; InChI:1S/C6H12O2/c1-3-6(8)4-5(2)7/h6,8H,3-4H2,1-2H3/t6-/m1/s1) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 2^22H, 13^{13}13C) elucidate metabolic pathways or reaction mechanisms involving 2-Heptanone, 4-hydroxy-?

Answer:

- Tracer Studies: Synthesize C-labeled 4-hydroxy ketones via NaBH reduction of deuterated precursors (e.g., 4-ketopentanoate) to track metabolic flux .

- Mass Spectrometry: Analyze isotopic enrichment in downstream metabolites (e.g., hydroxylated fatty acids) using LC-MS/MS.

- Kinetic Isotope Effects (KIE): Investigate enzymatic mechanisms (e.g., hydrolases) by comparing vs. .

Q. What strategies address contradictions in synthetic yields or structural data for 4-hydroxy ketones?

Answer:

- Reproducibility Checks: Standardize reaction conditions (solvent purity, temperature control) and validate protocols across labs.

- Advanced Spectroscopy: Use 2D-NMR (e.g., NOESY) to resolve stereochemical ambiguities in crowded spectra.

- Computational Modeling: Predict steric/electronic effects of substituents using DFT (e.g., Gaussian) to rationalize reaction outcomes .

Q. How do bacterial methylketone synthase homologs inform the biosynthesis of hydroxylated ketones like 2-Heptanone, 4-hydroxy-?

Answer:

- Gene Clustering: Identify biosynthetic gene clusters (BGCs) in Acetobacteraceae or Bacillus spp. using tools like antiSMASH.

- Enzyme Engineering: Modify methylketone synthase active sites (e.g., via site-directed mutagenesis) to hydroxylate substrates.

- Heterologous Expression: Express candidate genes in E. coli or yeast to test 4-hydroxy ketone production .

Q. How can stereoselective synthesis achieve high enantiomeric purity in (4R)-configured hydroxy ketones?

Answer:

- Horner-Wadsworth-Emmons (HWE) Coupling: Use chiral phosphonates to control alkene geometry, followed by DIBAL-H reduction to retain stereochemistry.

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINOL) in ketone reductions or epoxidations (e.g., m-CPBA-mediated).

- Kinetic Resolution: Utilize lipases or esterases to selectively hydrolyze undesired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.